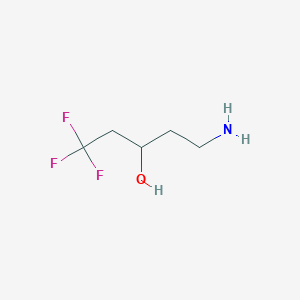
1-Chloro-2,2,3-trimethylbutane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-2,2,3-trimethylbutane is an organic compound with the molecular formula C7H15Cl It is a chlorinated derivative of trimethylbutane, characterized by the presence of a chlorine atom attached to the first carbon of the butane chain
准备方法
Synthetic Routes and Reaction Conditions: 1-Chloro-2,2,3-trimethylbutane can be synthesized through the chlorination of 2,2,3-trimethylbutane. The reaction typically involves the use of chlorine gas under controlled conditions to ensure selective chlorination at the desired position. The reaction is carried out in the presence of a radical initiator, such as ultraviolet light or a peroxide, to facilitate the formation of the chlorine radical, which then reacts with the hydrocarbon substrate .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous feed of 2,2,3-trimethylbutane and chlorine gas into a reactor, where the reaction is maintained under optimal temperature and pressure conditions to maximize yield and selectivity. The product is then purified through distillation or other separation techniques to obtain the desired purity .
化学反应分析
Types of Reactions: 1-Chloro-2,2,3-trimethylbutane primarily undergoes substitution reactions due to the presence of the chlorine atom. These reactions include nucleophilic substitution (SN1 and SN2 mechanisms) and elimination reactions (E1 and E2 mechanisms).
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles such as hydroxide ions, alkoxide ions, and amines can replace the chlorine atom under appropriate conditions.
Elimination Reactions: Strong bases like potassium tert-butoxide can induce elimination reactions, leading to the formation of alkenes.
Major Products:
Substitution Reactions: The major products include alcohols, ethers, and amines, depending on the nucleophile used.
Elimination Reactions: The primary product is 2,2,3-trimethyl-1-butene, formed through the elimination of hydrogen chloride.
科学研究应用
1-Chloro-2,2,3-trimethylbutane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology and Medicine: While specific biological applications are limited, chlorinated hydrocarbons like this compound are studied for their potential effects on biological systems and their use in medicinal chemistry.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of 1-chloro-2,2,3-trimethylbutane in chemical reactions involves the formation of a carbocation intermediate in the case of SN1 reactions or a concerted mechanism in SN2 reactions. The chlorine atom, being a good leaving group, facilitates these reactions. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the elimination of hydrogen chloride .
相似化合物的比较
1-Bromo-2,2,3-trimethylbutane: Similar in structure but with a bromine atom instead of chlorine. It exhibits similar reactivity but with different reaction rates due to the difference in the leaving group ability.
2-Chloro-2,3,3-trimethylbutane: A positional isomer with the chlorine atom on the second carbon.
Uniqueness: 1-Chloro-2,2,3-trimethylbutane is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. Its structure allows for selective reactions that are not possible with other isomers or analogs .
属性
CAS 编号 |
6366-36-5 |
|---|---|
分子式 |
C7H15Cl |
分子量 |
134.65 g/mol |
IUPAC 名称 |
1-chloro-2,2,3-trimethylbutane |
InChI |
InChI=1S/C7H15Cl/c1-6(2)7(3,4)5-8/h6H,5H2,1-4H3 |
InChI 键 |
DASUPYHSQZJITI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C)(C)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[Cyclobutyl(methyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B13175507.png)
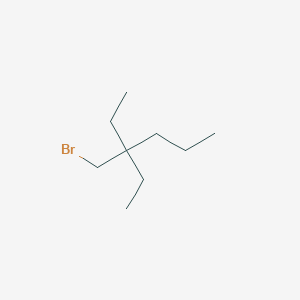
![3-{5-[(Azetidin-1-yl)methyl]thiophen-3-yl}prop-2-yn-1-amine](/img/structure/B13175517.png)
![(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)hydrazine](/img/structure/B13175529.png)
![5-{5-Azaspiro[2.4]heptan-5-yl}furan-2-carbaldehyde](/img/structure/B13175535.png)

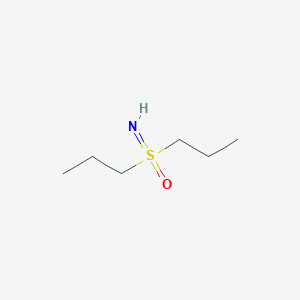
![5-(2-Hydroxyethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde](/img/structure/B13175553.png)
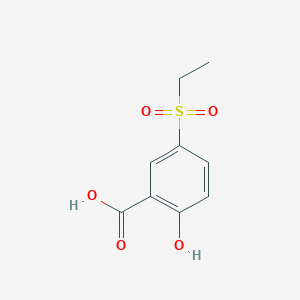
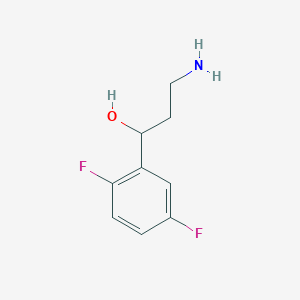

![1-[1-(2-Aminoethyl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B13175575.png)
